5-(Butylthio)-3-chloro-1,2,4-thiadiazole
Overview
Description
5-(Butylthio)-3-chloro-1,2,4-thiadiazole (BTCTD) is a sulfur-containing heterocyclic compound that has shown potential in a variety of scientific and industrial applications. BTCTD has a wide range of applications in the fields of organic synthesis, chemical catalysis, and materials science. It can be used as an intermediate for the synthesis of a variety of compounds, as a catalyst for various organic reactions, and as a building block for the fabrication of materials with tailored properties.
Scientific Research Applications
Fungicidal Properties
5-(Butylthio)-3-chloro-1,2,4-thiadiazole derivatives have been synthesized and investigated for their potential fungicidal properties. A study revealed that derivatives like 5-(4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3,4-thiadiazole-2-thione displayed significant fungicidal activity against diseases such as rice sheath blight, a prevalent disease affecting rice crops in China (Chen, Li, & Han, 2000).
Anticancer Potential
Thiadiazole derivatives incorporating the 1,3,4-thiadiazole moiety have been studied for their pharmacological activities, with a particular focus on anticancer potential. Novel thiazole and 1,3,4-thiadiazole derivatives demonstrated potent anticancer activities, indicating a promising pathway for the development of new therapeutic agents (Gomha et al., 2017).
Corrosion Inhibition
Derivatives of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole have been synthesized and tested as corrosion inhibitors. In particular, the inhibitive and adsorption behavior of these derivatives on carbon steel in CO2-saturated oilfield produced water was investigated, showing their effectiveness in reducing corrosion through chemisorption (Zhang, Hou, & Zhang, 2020).
Synthetic Chemistry
In the realm of synthetic chemistry, 5-(Butylthio)-3-chloro-1,2,4-thiadiazole derivatives have been utilized in various synthesis processes. For instance, they were involved in Suzuki-Miyaura coupling reactions, highlighting their utility in creating structurally diverse compounds useful in further chemical research and potential applications (Farahat & Boykin, 2012).
properties
IUPAC Name |
5-butylsulfanyl-3-chloro-1,2,4-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S2/c1-2-3-4-10-6-8-5(7)9-11-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIWHXONOUBGAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC(=NS1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676582 | |
Record name | 5-(Butylsulfanyl)-3-chloro-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Butylthio)-3-chloro-1,2,4-thiadiazole | |
CAS RN |
36955-36-9 | |
Record name | 5-(Butylsulfanyl)-3-chloro-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.